(E)-N-(6-bromo-2-phenyl-4H-chromen-4-ylidene)-3-(trifluoromethyl)aniline
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Overview
Description
(4E)-6-BROMO-2-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H-CHROMEN-4-IMINE is a complex organic compound characterized by the presence of bromine, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-BROMO-2-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H-CHROMEN-4-IMINE typically involves multiple steps, including the introduction of bromine and trifluoromethyl groups into the chromen-4-imine framework. Common synthetic routes include:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) .
Condensation Reactions: The final step often involves a condensation reaction between the brominated and trifluoromethylated intermediates to form the desired chromen-4-imine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-6-BROMO-2-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H-CHROMEN-4-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-6-BROMO-2-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H-CHROMEN-4-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (4E)-6-BROMO-2-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H-CHROMEN-4-IMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The bromine atom may participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Bicalutamide: An antiandrogen used in the treatment of prostate cancer.
Uniqueness
(4E)-6-BROMO-2-PHENYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H-CHROMEN-4-IMINE is unique due to its specific combination of bromine, phenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C22H13BrF3NO |
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Molecular Weight |
444.2 g/mol |
IUPAC Name |
6-bromo-2-phenyl-N-[3-(trifluoromethyl)phenyl]chromen-4-imine |
InChI |
InChI=1S/C22H13BrF3NO/c23-16-9-10-20-18(12-16)19(13-21(28-20)14-5-2-1-3-6-14)27-17-8-4-7-15(11-17)22(24,25)26/h1-13H |
InChI Key |
ZIQVECONEKFGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC(=C3)C(F)(F)F)C4=C(O2)C=CC(=C4)Br |
Origin of Product |
United States |
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